molecular formula C12H8N6S2 B3066367 2-Azidophenyl disulfide CAS No. 78715-74-9

2-Azidophenyl disulfide

Cat. No. B3066367
CAS RN: 78715-74-9
M. Wt: 300.4 g/mol
InChI Key: GZACQPXRJAXQDG-UHFFFAOYSA-N
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Description

2-Azidophenyl disulfide is a chemical compound used for experimental and research purposes .


Synthesis Analysis

The synthesis of disulfide compounds can be achieved through various methods. For instance, a catalyst-free methodology for the reductive cyclization of various disulfides using BH3NH3 as a reductant and CO2 as a C1 resource was developed . Another approach involves the synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction . A convenient method for the synthesis of unsymmetrical disulfides under mild conditions in good to excellent yields is based on the use of a readily available organophosphorus sulfenyl bromide as an activating agent .


Molecular Structure Analysis

The molecular structure of disulfide compounds is critical for their function. The formation of disulfide bonds is critical for stabilizing protein structures and maintaining protein functions . Tools like Disulfide by Design 2.0 provide a platform for disulfide engineering in proteins, extending functionality, visualization, and analysis capabilities .


Chemical Reactions Analysis

Disulfide compounds participate in various chemical reactions. For instance, the interconversion between dithiol and disulfide groups is a redox reaction . The thermal decomposition of 2-azidophenylmethanol, a compound similar to 2-Azidophenyl disulfide, has also been studied .

Scientific Research Applications

Sulfhydryl Group Analysis in Biological Materials

  • Research Context : Sulfhydryl groups in biological materials can be effectively analyzed using aromatic disulfides, such as 5,5′-dithiobis(2-nitrobenzoic acid), a water-soluble compound useful for determining sulfhydryl groups in various biological materials (Ellman, 1959).

Self-Healing Elastomers

  • Material Science Application : Bis(4-aminophenyl) disulfide is used as a dynamic crosslinker for the design of self-healing poly(urea–urethane) elastomers, demonstrating significant healing efficiency at room temperature without external catalysts or intervention (Rekondo et al., 2014).

Fluorescence Imaging in Biological Systems

  • Molecular Imaging : An azide-functionalized O-methylrhodol fluorophore was developed for detecting hydrogen sulfide (H2S) in biological systems, demonstrating over a 1000-fold fluorescence response and selectivity for H2S, making it a valuable tool for complex biological imaging (Hammers et al., 2015).

Photolabelling in Biomembrane Studies

  • Biochemical Applications : The synthesis of 3-[(4-azidophenyl)dithio]propionic acid-^(14)C provides a cleavable heterobifunctional photolabelling reagent potentially useful in studies of biomembrane structure and intermacromolecular interaction (Ramaswami & Tirrell, 1989).

Understanding H2S-Mediated Aryl Azide Reduction

  • Chemical Research : Insights into the reduction of aryl azides by H2S have been obtained, revealing the role of HS(-) as an active species and the formation of polysulfide anions, essential for understanding biogenesis and action of H2S in biological systems (Henthorn & Pluth, 2015).

Disulfide Bond Engineering in Proteins

  • Biotechnological Tool : Disulfide engineering is a key method in protein research, aiding in stability enhancement and functional modifications. Disulfide by Design 2.0, a web-based tool, significantly extends the functionality of such engineering processes (Craig & Dombkowski, 2013).

Safety and Hazards

Safety data sheets provide information on the safety and hazards of chemical compounds. For instance, Diphenyl sulfide, a compound similar to 2-Azidophenyl disulfide, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of disulfide compounds has potential applications in various fields. For instance, the synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . Additionally, new disulfide-based organic compounds are being designed for the improvement of self-healing materials .

properties

IUPAC Name

1-azido-2-[(2-azidophenyl)disulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6S2/c13-17-15-9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)16-18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZACQPXRJAXQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=[N+]=[N-])SSC2=CC=CC=C2N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508467
Record name 1,1'-Disulfanediylbis(2-azidobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azidophenyl disulfide

CAS RN

78715-74-9
Record name 1,1'-Disulfanediylbis(2-azidobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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